Carbamic acid, ethenyl-, methyl ester

Descripción general

Descripción

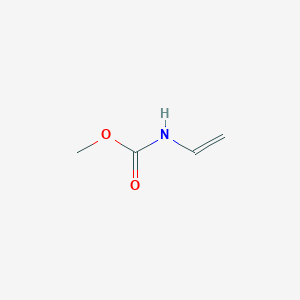

Carbamic acid, ethenyl-, methyl ester is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group (-NHCOO-) attached to an ethenyl group and a methyl ester. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbamic acid, ethenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates, resulting in the formation of carbamates . Additionally, the reaction of carbonate esters with ammonia can also yield carbamates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes often use carboxylic acids and alcohols in the presence of acid catalysts such as concentrated sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Carbamic acid, ethenyl-, methyl ester undergoes various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.

Common Reagents and Conditions:

Hydrolysis: In acidic conditions, the ester bond is cleaved, resulting in the formation of a carboxylic acid and an alcohol.

Reduction: Esters can be reduced to primary alcohols using reagents such as lithium aluminum hydride (LiAlH4).

Nucleophilic Substitution: Esters can react with nucleophiles, leading to the formation of various substituted products.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications in various scientific fields:

-

Organic Synthesis :

- Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

- It can undergo various chemical reactions such as hydrolysis, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.

-

Biological Activity :

- Acetylcholinesterase Inhibition : Methyl N-ethenylcarbamate inhibits acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is significant for studying cholinergic pathways and developing treatments for conditions like Alzheimer's disease.

- Neuropharmacology : Its action on cholinergic receptors makes it a candidate for research into neuropharmacological agents.

- Toxicological Studies :

Case Study 1: Neuropharmacological Research

In a study examining the effects of Methyl N-ethenylcarbamate on cholinergic signaling, researchers found that its inhibition of AChE resulted in significant physiological changes in model organisms. These findings underscore the potential use of this compound in developing therapeutic agents targeting neurodegenerative diseases.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the carcinogenic potential of various carbamate derivatives, including Methyl N-ethenylcarbamate. The study highlighted its lower acute toxicity but raised concerns regarding reproductive toxicity and long-term exposure effects .

Mecanismo De Acción

The mechanism of action of carbamic acid, ethenyl-, methyl ester involves its interaction with specific molecular targets. For instance, carbamates inhibit acetylcholinesterase by forming a stable carbamoyl-enzyme complex, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine at nerve synapses, enhancing nerve signal transmission .

Comparación Con Compuestos Similares

Carbamic acid, methyl-, ethyl ester: Similar in structure but with an ethyl group instead of an ethenyl group.

Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.

Uniqueness: Carbamic acid, ethenyl-, methyl ester is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates . This structural difference can influence its applications and effectiveness in various fields.

Actividad Biológica

Carbamic acid, ethenyl-, methyl ester, also known as Methyl N-ethenylcarbamate or Methylvinylcarbamate, is a type of carbamate compound with various biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and related case studies.

Target of Action

Methyl N-ethenylcarbamate primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, resulting in overstimulation of cholinergic receptors throughout the nervous system.

Mode of Action

The compound forms a stable carbamoylated intermediate with AChE, which prevents the enzyme from hydrolyzing acetylcholine effectively. This results in prolonged neurotransmitter action and can lead to various physiological effects such as muscle spasms and increased secretions.

Biochemical Pathways

Cholinergic Pathway

The cholinergic pathway is significantly affected by carbamates like Methyl N-ethenylcarbamate. By inhibiting AChE, these compounds enhance cholinergic signaling, which is crucial for muscle contraction and neurotransmission. The accumulation of acetylcholine can lead to toxic effects if not regulated .

Pharmacokinetics

The pharmacokinetic profile of Methyl N-ethenylcarbamate indicates that its bioavailability is influenced by environmental factors such as temperature and pH. These factors can affect the compound's stability and interaction with biological systems. The absorption and distribution in biological tissues have been studied, revealing rapid uptake and metabolism in animal models.

Induction of Sister Chromatid Exchanges (SCEs)

A study examined the potential genotoxic effects of various carbamates, including Methyl N-ethenylcarbamate, by evaluating their ability to induce sister chromatid exchanges in mouse tissues. The findings indicated that while some carbamates were potent inducers of SCEs, Methyl N-ethenylcarbamate exhibited lower activity compared to other derivatives such as ethyl N-hydroxycarbamate. This suggests a differential genotoxic potential among carbamate compounds .

Toxicity Studies

Research has shown that exposure to carbamates can lead to acute toxicity in animal models. For instance, studies involving oral administration of carbamates indicated low acute toxicity with LD50 values exceeding 2000 mg/kg in rats. However, sub-lethal effects were observed, including histopathological changes in reproductive tissues .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Mechanism of Action | AChE inhibition leading to increased acetylcholine levels |

| Biochemical Pathway | Cholinergic pathway enhancement |

| Pharmacokinetics | Influenced by environmental factors; rapid uptake in biological systems |

| Genotoxicity | Induces SCEs at varying potencies among different carbamate derivatives |

| Toxicity Profile | Low acute toxicity; potential reproductive toxicity observed |

Propiedades

IUPAC Name |

methyl N-ethenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-5-4(6)7-2/h3H,1H2,2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVXTHWIHWZYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446293 | |

| Record name | Carbamic acid, ethenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15204-93-0 | |

| Record name | Carbamic acid, ethenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.